Methisazone
Overview
Description
. It was initially developed in the 1960s and showed promising results against smallpox infections. its widespread use was limited due to logistical challenges in developing countries and the availability of alternative treatments .
Mechanism of Action
Target of Action
Methisazone primarily targets the process of mRNA and protein synthesis , especially in pox viruses . By inhibiting these crucial biological processes, this compound prevents the replication of the virus within the host organism.
Mode of Action
The compound interacts with its targets by inhibiting mRNA and protein synthesis . This inhibition disrupts the normal life cycle of the virus, preventing it from replicating and spreading within the host organism.
Biochemical Pathways
This compound’s action affects the protein synthesis pathway . By inhibiting mRNA and protein synthesis, this compound disrupts the normal functioning of this pathway, leading to a decrease in the production of new viral particles. The downstream effects of this disruption include a reduction in viral load and a halt in the progression of the viral infection.
Result of Action
The primary result of this compound’s action is the inhibition of viral replication . By preventing the synthesis of new viral proteins, this compound effectively halts the spread of the virus within the host organism. This leads to a decrease in viral load and can help to alleviate the symptoms of the viral infection.
Biochemical Analysis
Biochemical Properties
Methisazone plays a significant role in biochemical reactions, particularly in the inhibition of mRNA and protein synthesis
Cellular Effects
This compound has been shown to have suppressive effects on both immune and hematopoietic cellular responses . It influences cell function by inhibiting mRNA and protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of mRNA and protein synthesis This inhibition can lead to changes in gene expression and can affect the activity of enzymes and other proteins within the cell
Preparation Methods
Metisazone is synthesized through the condensation of N-methyl isatin with thiosemicarbazide . The reaction typically involves heating the reactants in an appropriate solvent under controlled conditions to yield metisazone. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, as well as scaling up the process for large-scale manufacturing .
Chemical Reactions Analysis
Metisazone undergoes various chemical reactions, including:
Oxidation: Metisazone can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert metisazone into its reduced forms.
Substitution: Metisazone can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Metisazone has several scientific research applications:
Chemistry: It is used as a model compound to study antiviral mechanisms and the synthesis of related antiviral agents.
Biology: Metisazone is used in research to understand the inhibition of viral replication and protein synthesis.
Medicine: It has been studied for its potential use in treating viral infections, particularly those caused by poxviruses.
Comparison with Similar Compounds
Metisazone is unique compared to other antiviral compounds due to its specific mechanism of inhibiting messenger RNA and protein synthesis. Similar compounds include:
Ribavirin: An antiviral drug that inhibits viral RNA synthesis.
Acyclovir: An antiviral agent that targets viral DNA polymerase.
Cidofovir: An antiviral drug that inhibits viral DNA synthesis. While these compounds share antiviral properties, metisazone’s unique mechanism of action and its specific effectiveness against poxviruses set it apart from other antiviral agents.
Properties
IUPAC Name |
(2-hydroxy-1-methylindol-3-yl)iminothiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-14-7-5-3-2-4-6(7)8(9(14)15)12-13-10(11)16/h2-5,15H,1H3,(H2,11,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZUCVNWOZLIGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046413, DTXSID10859687 | |
Record name | Methisazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3Z)-1-Methyl-1H-indole-2,3-dione 3-thiosemicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1910-68-5, 26153-15-1 | |
Record name | Methisazone [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001910685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metisazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13641 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methisazone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70969 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Methisazone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69811 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methisazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3Z)-1-Methyl-1H-indole-2,3-dione 3-thiosemicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Metisazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.016 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHISAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3QML4J07E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does methisazone exert its antiviral effect?
A: this compound primarily acts by inhibiting the synthesis of late viral proteins, effectively preventing the assembly of complete, infectious viral particles. [, , , ] This occurs when the compound is present during a significant portion of the viral replication cycle. [] In the case of vaccinia virus, this compound disrupts the formation of the polyribosomal late messenger RNA complex, hindering the production of essential viral proteins. []
Q2: Against which viruses has this compound demonstrated activity?
A: this compound exhibits a broad spectrum of activity against both DNA and RNA viruses. It is most recognized for its efficacy against poxviruses like variola (smallpox) and vaccinia. [, , , , ] Notably, it has shown greater efficacy in preventing smallpox in exposed individuals (prophylaxis) rather than treating the disease after clinical manifestation. [, , , ] Research indicates its potential against other viruses, including:
- Adenoviruses: this compound inhibits various adenovirus types, including 3, 7, 9, 11, 14, 16, 17, 21, and 28, as well as the simian adenovirus SV15. []
- Herpesviruses: this compound shows activity against certain herpesviruses, such as varicella-zoster virus (chickenpox), and has been investigated for potential in treating herpes simplex virus. [, , , ]
- Other RNA viruses: Studies demonstrate this compound's inhibitory effects on the replication of RNA viruses like cowpea chlorotic mottle virus, foot-and-mouth disease virus, and certain rhinoviruses. [, ]
Q3: Are there differences in this compound's efficacy against different poxviruses?
A: Yes, this compound exhibits varying degrees of effectiveness against different poxviruses. While it effectively inhibits vaccinia virus replication in humans and animal models, it does not demonstrate the same level of protection against the closely related mousepox virus (ectromelia virus) in mice. [] This suggests that subtle differences in viral proteins or replication mechanisms can significantly impact this compound's efficacy.
Q4: What is the molecular formula, weight, and relevant spectroscopic data for this compound?
A: this compound has the molecular formula C10H11N4OS and a molecular weight of 235.29 g/mol. Detailed spectroscopic data, including infrared (IR) spectra analysis, can be found in scientific publications. [, ]
Q5: Does the modified form of this compound remain stable over time?
A: No, the unstable polymorph of this compound, formed through grinding, tends to revert to its original fibrous form upon storage. [] This reversion negatively affects its solubility and bioavailability. [] Further research and formulation strategies are needed to improve the long-term stability of the more soluble form of this compound.
Q6: What approaches can enhance the stability and bioavailability of this compound?
A6: Researchers are exploring various formulation strategies to overcome the challenges associated with this compound's stability and bioavailability. These include:
- Complexation: Studies demonstrate that complexing this compound with metals like copper can influence its stability and potentially its activity. []
- Novel drug delivery systems: Incorporating this compound into nanoparticles or other advanced drug delivery systems could offer a promising avenue for improving its stability, solubility, and targeted delivery. []
Q7: Does this compound interact with the immune system?
A: Yes, studies have shown that this compound can have both stimulatory and suppressive effects on the immune system. [, ] At therapeutic doses, this compound has been shown to suppress both humoral and cellular immune responses in mice. [] This immunosuppressive effect was observed in antibody responses to sheep erythrocytes and in the response of hemopoietic colony-forming cells to adjuvant stimulation. [, ]
Q8: Can this compound be used safely alongside other medications?
A: More research is needed to fully understand the potential for interactions between this compound and other medications. Clinicians should be aware of the potential for additive effects when co-administering this compound with other drugs known to suppress the immune system. []
Q9: What are the current research areas focusing on this compound?
A9: Despite its limited use, this compound continues to be investigated for its potential in various areas:
- Drug repurposing: Researchers are exploring the use of this compound against emerging viral infections, including SARS-CoV-2, through computational modeling and in vitro studies. [, ]
- Novel derivatives: Synthesizing and evaluating new this compound derivatives with improved potency, stability, and pharmacokinetic profiles is an active area of research. [, ]
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